molecular formula C13H24N2O2 B2956823 N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2411289-20-6

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B2956823
CAS RN: 2411289-20-6
M. Wt: 240.347
InChI Key: YOQWNXXPADISLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide, also known as MPEP, is a compound that has been widely studied for its potential therapeutic applications. MPEP belongs to a class of compounds called allosteric modulators, which are molecules that bind to a specific site on a protein and modify its activity. MPEP has been shown to modulate the activity of a specific type of receptor in the brain, known as the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide acts as an allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various physiological processes in the brain. This compound binds to a specific site on the receptor, known as the allosteric site, and modifies its activity. This results in a reduction in the activity of the mGluR5 receptor, which has been shown to have various effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. Some of the effects include:
1. Reduction in glutamate release: this compound has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in various physiological processes in the brain.
2. Improvement in synaptic plasticity: this compound has been shown to improve synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli.
3. Reduction in excitotoxicity: this compound has been shown to reduce excitotoxicity, which is a pathological process that occurs when neurons are exposed to excessive amounts of glutamate.

Advantages and Limitations for Lab Experiments

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity: this compound is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the function of this receptor.
2. Potency: this compound is a potent allosteric modulator of the mGluR5 receptor, which means that it can produce significant effects at low concentrations.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in some experiments.
2. Potential off-target effects: Although this compound is highly selective for the mGluR5 receptor, it is possible that it may have off-target effects on other receptors or proteins.

Future Directions

There are several future directions for research on N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide. Some of the areas of research include:
1. Development of more potent and selective allosteric modulators of the mGluR5 receptor.
2. Investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
3. Elucidation of the precise mechanisms by which this compound modulates the activity of the mGluR5 receptor.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound acts as an allosteric modulator of the mGluR5 receptor and has various biochemical and physiological effects in the brain. Although this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, which may lead to the development of new treatments for various disorders.

Synthesis Methods

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methylpiperidine with acrylonitrile to form N-(4-methylpiperidin-4-yl)acrylonitrile. This intermediate is then reacted with 2-methoxyethylamine to produce this compound, or this compound. The final product is then purified through a series of chromatography steps to obtain a pure compound.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: this compound has been shown to improve social interaction and communication deficits in animal models of autism.
2. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction.
3. Parkinson's Disease: this compound has been shown to improve motor symptoms in animal models of Parkinson's disease, suggesting that it may be a potential treatment for this disorder.

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-4-13(16)15(9-10-17-3)11-12-5-7-14(2)8-6-12/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQWNXXPADISLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCOC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.